molecular formula C12H8F5NO2 B12821709 N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12821709
M. Wt: 293.19 g/mol
InChI Key: YXZLZJLTFRELFW-UHFFFAOYSA-N
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Description

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound It is characterized by the presence of multiple fluorine atoms, which often impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Fluorination: Introduction of fluorine atoms into the naphthalene ring.

    Acylation: Formation of the trifluoroacetamide group through acylation reactions.

    Cyclization: Formation of the tetrahydronaphthalene core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydronaphthalene ring to more oxidized forms.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide: Similar structure but lacks the trifluoro group.

    N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoropropionamide: Similar structure with a different acyl group.

Uniqueness

The presence of multiple fluorine atoms in N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H8F5NO2

Molecular Weight

293.19 g/mol

IUPAC Name

N-(5,7-difluoro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,9H,1-2H2,(H,18,20)

InChI Key

YXZLZJLTFRELFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2F)F)C(=O)C1NC(=O)C(F)(F)F

Origin of Product

United States

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